molecular formula C15H13N3O2S B1674154 Frentizole CAS No. 26130-02-9

Frentizole

Cat. No.: B1674154
CAS No.: 26130-02-9
M. Wt: 299.3 g/mol
InChI Key: JHBWYQRKOUBPCA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Frentizole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that is essential for microtubule formation. This compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting microtubule formation and inducing cell cycle arrest . This inhibition leads to the disruption of cell signaling pathways, such as the mTOR pathway, and affects gene expression and cellular metabolism. In immune cells, this compound suppresses lymphocyte activation and proliferation, contributing to its immunosuppressive properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with tubulin and mTOR. By binding to the colchicine site on tubulin, this compound prevents microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the mTOR signaling pathway by binding to the FKBP-rapamycin-binding (FRB) domain of mTOR, thereby reducing cell growth and proliferation . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting microtubule formation and mTOR signaling over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lymphocyte activation and proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the inhibition of nicotinate mononucleotide adenylyltransferase (NadD), an enzyme crucial for NAD metabolism . By interfering with this enzyme, this compound disrupts NAD biosynthesis, affecting cellular energy production and metabolic flux. Additionally, this compound’s interaction with mTOR influences metabolic pathways related to cell growth and proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding to tubulin and mTOR, leading to its accumulation in areas where these proteins are abundant .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with tubulin and mTOR. This compound is localized to the cytoplasm, where it binds to tubulin and inhibits microtubule formation . Additionally, this compound’s interaction with mTOR leads to its localization within the mTOR signaling complexes, affecting its activity and function . These interactions are crucial for this compound’s therapeutic effects and its ability to modulate cellular processes.

Chemical Reactions Analysis

Frentizole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Comparison with Similar Compounds

Frentizole is similar to other antimitotic agents such as colchicine and taxanes, which also target tubulin and disrupt microtubule formation . this compound is unique in its nontoxic profile and its ability to avoid multidrug resistance efflux proteins, which are common issues with other antimitotic drugs . Other similar compounds include:

This compound’s unique structure and properties make it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWYQRKOUBPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046279
Record name Frentizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14730484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26130-02-9
Record name Frentizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frentizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FRENTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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